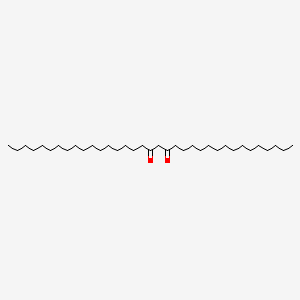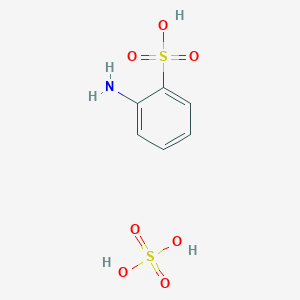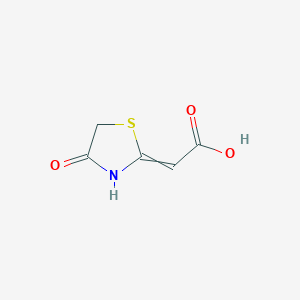![molecular formula C23H26O B14507678 [1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene CAS No. 62785-40-4](/img/structure/B14507678.png)
[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene is an organic compound with a complex structure that includes a methoxy group, a phenylcyclopentenyl group, and a cyclopentylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Cyclopentenyl Group: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Cyclopentylbenzene Formation: This final step may involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclopentenyl group, converting it to a cyclopentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Cyclopentyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful tool for investigating enzyme-substrate interactions and receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of polymers, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of [1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene: Unique due to its specific structural arrangement.
Trifluorotoluene: Similar in having a substituted benzene ring but differs in the nature of the substituents and their positions.
Benzotrifluoride: Another compound with a substituted benzene ring, used in different applications due to its distinct properties.
Uniqueness
This compound stands out due to its combination of a methoxy group, a phenylcyclopentenyl group, and a cyclopentylbenzene moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62785-40-4 |
|---|---|
Molecular Formula |
C23H26O |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
[1-methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene |
InChI |
InChI=1S/C23H26O/c1-24-23(19-12-6-3-7-13-19)17-9-16-22(23)21-15-8-14-20(21)18-10-4-2-5-11-18/h2-7,10-13,22H,8-9,14-17H2,1H3 |
InChI Key |
KRTWILNINZDMAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCC1C2=C(CCC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}diazenyl]aniline](/img/structure/B14507597.png)
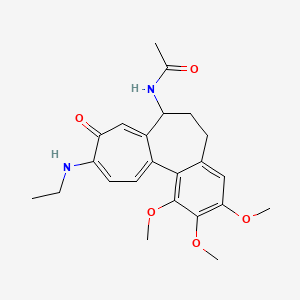
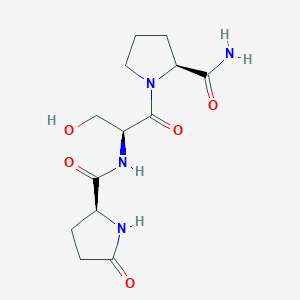
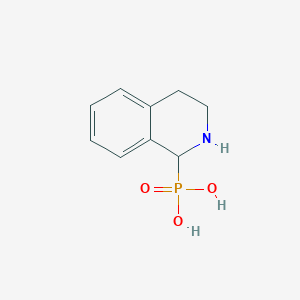
![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)
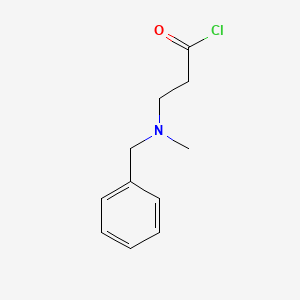
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
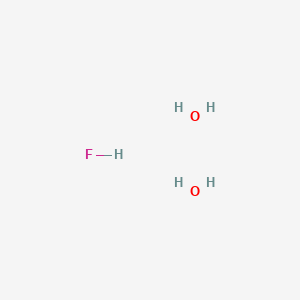
![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
